molecular formula C6H3BrF3N B3012047 2-Bromo-3-(difluoromethyl)-5-fluoropyridine CAS No. 1805299-80-2

2-Bromo-3-(difluoromethyl)-5-fluoropyridine

Cat. No.: B3012047
CAS No.: 1805299-80-2
M. Wt: 225.996
InChI Key: CGVXBIMIGPAAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(difluoromethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3N and its molecular weight is 225.996. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

  • Radiofluorination and Amination Sequences: A study by Pauton et al. (2019) demonstrated the use of 2-bromo-5-[18F]fluoropyridine, a derivative of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, in radiosynthesis. They achieved the synthesis of 2-amino-5-[18F]fluoropyridines by a palladium-catalyzed reaction, showcasing its application in creating radiotracers for imaging techniques like PET scans (Pauton et al., 2019).

Chemical Synthesis and Modification

  • Synthesis of 3,5-Disubstituted 2-Fluoropyridines

    Sutherland and Gallagher (2003) used 5-bromo-2-fluoro-3-pyridylboronic acid, related to this compound, in the synthesis of 3,5-disubstituted 2-fluoropyridines. This process, involving Suzuki reactions, highlights the compound’s utility in creating structurally diverse pyridines (Sutherland & Gallagher, 2003).

  • Chemoselective Amination

    The work of Stroup et al. (2007) on chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the potential of halogenated pyridines in selective amination reactions. This research shows how such compounds can be selectively modified to create various derivatives for further applications (Stroup et al., 2007).

Labeling and Imaging Applications

  • Fluorine-18 Labelling of Oligonucleotides: Kuhnast et al. (2004) developed a [(18)F]fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides. This reagent, utilizing a pyridinyl moiety similar to this compound, demonstrates the compound's relevance in creating radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).

Future Directions

  • Environmental Impact : Study its degradation kinetics in the atmosphere .

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVXBIMIGPAAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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